Cas no 884010-25-7 (5-Bromobenzobthiophene-2-boronic acid)

5-Bromobenzothiophene-2-boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The bromo substituent enhances its reactivity, allowing selective functionalization at the 5-position, while the boronic acid group facilitates coupling with aryl or vinyl halides. This compound is particularly valuable in pharmaceutical and materials science research for constructing complex heterocyclic frameworks. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable intermediate. Proper handling under inert atmospheres is recommended to preserve its reactivity.
5-Bromobenzobthiophene-2-boronic acid structure
884010-25-7 structure
Product name:5-Bromobenzobthiophene-2-boronic acid
CAS No:884010-25-7
MF:C8H6BO2SBr
Molecular Weight:256.91204
MDL:MFCD06801728
CID:710462
PubChem ID:23005355

5-Bromobenzobthiophene-2-boronic acid 化学的及び物理的性質

名前と識別子

    • (5-Bromobenzo[b]thiophen-2-yl)boronic acid
    • (5-bromo-1-benzothiophen-2-yl)boronic acid
    • 5-Bromobenzo[b]thiophene-2-boronic acid
    • Boronic acid,B-(5-bromobenzo[b]thien-2-yl)-
    • CS-0110021
    • A842574
    • (5-bromanyl-1-benzothiophen-2-yl)boronic acid
    • SCHEMBL1901107
    • MFCD06801728
    • CHEMBL397522
    • AB30186
    • pinacol 5-bromomethylbenzo[b]thiophen-2-ylboronate
    • BDBM50225376
    • DTXSID20629631
    • AS-43238
    • AKOS004113985
    • 884010-25-7
    • 5-bromobenzo[b]thiophene-2-boronic acid, AldrichCPR
    • RUQKSUMPFAJLNQ-UHFFFAOYSA-N
    • (5-Bromobenzo[b]thiophen-2-yl)boronicacid
    • 5-bromobenzeno[B]thiophene-2-boronic acid
    • 5-bromo-1-benzothiophen-2-ylboronic acid
    • 5-Bromobenzobthiophene-2-boronic acid
    • MDL: MFCD06801728
    • インチ: InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
    • InChIKey: RUQKSUMPFAJLNQ-UHFFFAOYSA-N
    • SMILES: C1=C(C=C2C=C(B(O)O)SC2=C1)Br

計算された属性

  • 精确分子量: 255.93600
  • 同位素质量: 255.936
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7A^2

じっけんとくせい

  • Color/Form: NA
  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • Boiling Point: Not available
  • フラッシュポイント: 65.3±13.1 °C
  • PSA: 68.70000
  • LogP: 1.34360

5-Bromobenzobthiophene-2-boronic acid Security Information

5-Bromobenzobthiophene-2-boronic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromobenzobthiophene-2-boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB247843-250 mg
5-Bromobenzo[b]thiophene-2-boronic acid; .
884010-25-7
250mg
€93.00 2023-06-22
abcr
AB247843-1g
5-Bromobenzo[b]thiophene-2-boronic acid; .
884010-25-7
1g
€212.00 2025-02-18
Chemenu
CM134275-10g
(5-Bromobenzo[b]thiophen-2-yl)boronic acid
884010-25-7 95%+
10g
$*** 2023-05-29
Matrix Scientific
091471-5g
(5-Bromobenzo[b]thiophen-2-yl)boronic acid, 95+%
884010-25-7 95+%
5g
$504.00 2023-09-10
Apollo Scientific
OR7702-1g
5-Bromobenzo[b]thiophene-2-boronic acid
884010-25-7
1g
£104.00 2025-02-20
TRC
B680528-1g
5-Bromobenzo[b]thiophene-2-boronic acid
884010-25-7
1g
$ 144.00 2023-04-18
TRC
B680528-250mg
5-Bromobenzo[b]thiophene-2-boronic acid
884010-25-7
250mg
$ 69.00 2023-04-18
Fluorochem
212177-5g
5-Bromobenzo[b]thiophen-2-yl)boronic acid
884010-25-7 95%
5g
£305.00 2022-03-01
Enamine
EN300-212585-1g
(5-bromo-1-benzothiophen-2-yl)boronic acid
884010-25-7
1g
$558.0 2023-09-16
abcr
AB247843-250mg
5-Bromobenzo[b]thiophene-2-boronic acid; .
884010-25-7
250mg
€93.00 2025-02-18

5-Bromobenzobthiophene-2-boronic acid 関連文献

5-Bromobenzobthiophene-2-boronic acidに関する追加情報

Introduction to 5-Bromobenzobthiophene-2-boronic Acid (CAS No: 884010-25-7)

5-Bromobenzobthiophene-2-boronic acid is a versatile and intriguing compound with the CAS registry number 884010-25-7. This compound belongs to the family of benzobthiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring structure. The presence of a bromine substituent at the 5-position and a boronic acid group at the 2-position makes this compound particularly interesting for various applications in organic synthesis, materials science, and drug discovery.

The structure of 5-Bromobenzobthiophene-2-boronic acid is characterized by a fused benzene and thiophene ring system, with the boronic acid group (-B(OH)₂) attached at the 2-position. This arrangement provides unique electronic properties and reactivity, making it a valuable building block in cross-coupling reactions, such as Suzuki-Miyaura couplings. The bromine substituent at the 5-position further enhances its reactivity and selectivity in such reactions.

Recent advancements in synthetic chemistry have highlighted the importance of benzobthiophenes as precursors for constructing complex molecular frameworks. For instance, researchers have utilized 5-Bromobenzobthiophene-2-boronic acid in the synthesis of advanced materials, including organic semiconductors and optoelectronic devices. These materials exhibit superior charge transport properties due to the conjugated π-system of the benzobthiophene core.

In addition to its role in materials science, 5-Bromobenzobthiophene-2-boronic acid has garnered attention in medicinal chemistry for its potential as a lead compound in drug development. The sulfur atom in the thiophene ring contributes to its bioavailability and pharmacokinetic properties, making it an attractive candidate for designing bioactive molecules.

One of the most notable recent studies involving 5-Bromobenzobthiophene-2-boronic acid focuses on its application in the synthesis of two-dimensional covalent organic frameworks (COFs). These frameworks have shown promise in gas storage, catalysis, and energy storage applications due to their high surface area and tunable pore sizes. The use of benzobthiophenes as building blocks has significantly expanded the scope of COF research.

The synthesis of 5-Bromobenzobthiophene-2-boronic acid typically involves multi-step processes that include Friedel-Crafts alkylation or cyclization reactions followed by functionalization with boronic acid groups. Researchers have optimized these synthetic routes to achieve higher yields and better purity levels, ensuring that this compound is readily available for various applications.

Another area where 5-Bromobenzobthiophene-2-boronic acid has shown potential is in photovoltaic devices. Its ability to form stable charge transfer complexes with other organic semiconductors has been exploited to enhance device performance metrics such as power conversion efficiency (PCE) and stability under operational conditions.

In summary, 5-Bromobenzobthiophene-2-boronic acid (CAS No: 884010-25-7) is a multifaceted compound that continues to drive innovation across diverse fields of chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop advanced materials and bioactive molecules.

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